molecular formula C7H11NO2 B1492885 3-Azabicyclo[3.1.1]heptane-1-carboxylic acid CAS No. 1628897-76-6

3-Azabicyclo[3.1.1]heptane-1-carboxylic acid

Cat. No.: B1492885
CAS No.: 1628897-76-6
M. Wt: 141.17 g/mol
InChI Key: LGFNFJFXFLVBEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Azabicyclo[3.1.1]heptane-1-carboxylic acid is a useful research compound. Its molecular formula is C7H11NO2 and its molecular weight is 141.17 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

3-azabicyclo[3.1.1]heptane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2/c9-6(10)7-1-5(2-7)3-8-4-7/h5,8H,1-4H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGFNFJFXFLVBEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC1(CNC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Azabicyclo[3.1.1]heptane-1-carboxylic acid
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3-Azabicyclo[3.1.1]heptane-1-carboxylic acid
Reactant of Route 3
3-Azabicyclo[3.1.1]heptane-1-carboxylic acid
Reactant of Route 4
3-Azabicyclo[3.1.1]heptane-1-carboxylic acid
Reactant of Route 5
3-Azabicyclo[3.1.1]heptane-1-carboxylic acid
Reactant of Route 6
3-Azabicyclo[3.1.1]heptane-1-carboxylic acid
Customer
Q & A

Q1: What makes 3-Azabicyclo[3.1.1]heptane-1-carboxylic acid particularly interesting for peptide engineering and drug design?

A1: this compound, also known as 3,5-methanonipecotic acid, stands out as a nonchiral β-amino acid with a constrained conformation []. This rigid structure can be incredibly valuable in peptide engineering and peptidomimetic drug design. By incorporating this building block, researchers can influence the flexibility and overall three-dimensional structure of peptides, potentially leading to enhanced stability, specific binding affinities, and improved pharmacological properties.

Q2: The research paper focuses on a novel synthesis method. Why is a scalable synthesis of this compound important?

A2: The development of a scalable synthesis for this compound is crucial for advancing its research and potential applications. The ability to produce this compound in larger quantities, as described in the paper [], allows for more extensive exploration of its properties and facilitates the development of peptidomimetics and other potential therapeutic agents. This gram-scale synthesis paves the way for further investigations into its biological activity, structure-activity relationships, and ultimately, its potential use in drug discovery and development.

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